1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine class of heterocyclic molecules, characterized by a fused bicyclic system with nitrogen atoms at specific positions. The structural uniqueness of this compound arises from:
- Substituents: A 3,4-dimethoxyphenyl group at position 1 and a 3-methoxyphenyl carbothioamide moiety at position 2. Methoxy groups enhance solubility and influence electronic properties via electron-donating effects.
Synthetic routes for such compounds typically involve cyclization reactions or coupling of pre-formed heterocyclic intermediates with substituted phenyl isothiocyanates, as seen in analogous syntheses .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-27-18-7-4-6-17(15-18)24-23(30)26-13-12-25-11-5-8-19(25)22(26)16-9-10-20(28-2)21(14-16)29-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVSHFELPLUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of methoxyphenyl groups: This step involves the substitution reactions where methoxyphenyl groups are introduced onto the pyrrolo[1,2-a]pyrazine core.
Formation of the carbothioamide moiety: This is typically done by reacting the intermediate compound with thiocarbamoyl chloride under controlled conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Core Formation (Pyrrolo[1,2-a]Pyrazine Scaffold)
-
Cyclization : The pyrrolo[1,2-a]pyrazine core is constructed via intramolecular cyclization of precursors such as substituted pyrroles or pyrazines. For example, oxidative ring-closure reactions using bromine (Br₂) or hydrogen peroxide (H₂O₂) in methanol are common .
-
Substituent Introduction :
-
The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) .
-
The 3-methoxyphenyl carbothioamide moiety is added through nucleophilic aromatic substitution (SₙAr) or condensation with thiosemicarbazide .
-
Key Reaction Conditions and Reagents
Functionalization and Reactivity
-
Carbothioamide Reactivity :
-
Aromatic Substitutions :
Catalytic and Enzymatic Interactions
-
Biological Activity :
-
Mechanistic Studies :
Stability and Degradation
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects :
- Functional Group Impact :
Pharmacological and Physicochemical Properties
Table 3: Property Comparisons
Insights :
- The target compound’s higher logP vs. suggests better lipid membrane penetration, favoring CNS bioavailability.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities. The synthesis involves multi-step reactions that typically yield high purity and yield rates. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 354.41 g/mol |
| Functional Groups | Dimethoxyphenyl, methoxyphenyl |
| Core Structure | Pyrrolo[1,2-a]pyrazine |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. It has shown significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values indicate potent activity:
- A549 : IC50 = 0.83 ± 0.07 µM
- MCF-7 : IC50 = 0.15 ± 0.08 µM
- HeLa : IC50 = 2.85 ± 0.74 µM
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. In vitro studies demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiparasitic Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits antiparasitic effects against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings indicate that it may have broader therapeutic applications beyond oncology .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of pyrrolo[1,2-a]pyrazines highlighted the importance of structural modifications in enhancing biological activity. The compound was evaluated in a high-throughput screening campaign that identified it as a promising candidate for further investigation due to its selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another research effort explored the antimicrobial potential of similar compounds within the same structural class. The results indicated that modifications at specific positions on the pyrazine ring could significantly enhance antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
